Betazole hydrochloride

描述

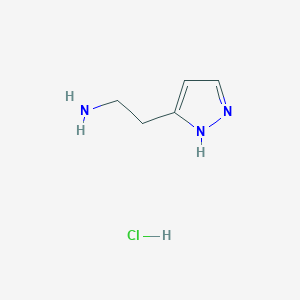

Structure

3D Structure of Parent

属性

CAS 编号 |

138-92-1 |

|---|---|

分子式 |

C5H10ClN3 |

分子量 |

147.60 g/mol |

IUPAC 名称 |

2-(1H-pyrazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H |

InChI 键 |

HLJRAERMLKNULP-UHFFFAOYSA-N |

规范 SMILES |

C1=C(NN=C1)CCN.Cl |

外观 |

Solid powder |

其他CAS编号 |

138-92-1 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

105-20-4 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ametazole Betazole Betazole Dihydrochloride Betazole Monohydrochloride Dihydrochloride, Betazole Histalog Lilly 96791 Monohydrochloride, Betazole |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Syntheses of 2-(3-Pyrazolyl)ethanamine Dihydrochloride (B599025)

The construction of the 2-(3-pyrazolyl)ethanamine scaffold can be approached through several strategic routes, including early pioneering methods that established the fundamentals of pyrazole (B372694) ring formation and later, more flexible convergent and divergent pathways.

Pioneering Approaches to Pyrazole Ring Formation and Ethanamine Attachment

Early research into the synthesis of β-aminoethylpyrazoles was notably advanced by the work of Jones and Mann. acs.orgacs.org Foundational methods for constructing the pyrazole ring, such as the Knorr pyrazole synthesis, were adapted to incorporate the ethanamine side chain. A common pioneering strategy involves the cyclocondensation reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a functional equivalent that already contains a precursor to the aminoethyl side chain.

A representative precursor for this approach is a γ-keto nitrile. The reaction of a γ-keto nitrile with hydrazine first forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The nitrile group at the terminus of the ethyl side chain serves as a stable precursor that can be subsequently reduced to the primary amine, thus completing the synthesis of the target molecule. This classical approach established a reliable, albeit multi-step, pathway to aminoethyl-substituted pyrazoles.

Convergent and Divergent Synthetic Routes to Aminoethylpyrazole Derivatives

More sophisticated strategies for synthesizing aminoethylpyrazole derivatives can be categorized as either convergent or divergent. Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in a later step. Divergent syntheses begin with a common intermediate that is subsequently modified to create a variety of derivatives.

A notable divergent approach begins with the synthesis of a pyrazole core bearing a functional group that can be elaborated into the desired side chain. For instance, 3-(cyanomethyl)pyrazole is a key intermediate that can be synthesized and subsequently reduced to afford 2-(3-pyrazolyl)ethanamine. mdpi.comekb.eg This allows for the synthesis of various derivatives by modifying the reduction conditions or by performing other chemical transformations on the nitrile group.

Conversely, a convergent strategy might involve the reaction of a pre-formed, side-chain-bearing building block with a reagent that forms the pyrazole ring. An example is the treatment of a β-keto ester that already contains a protected aminoethyl group with a hydrazine derivative. beilstein-journals.org This method directly assembles the final carbon skeleton in a single cyclization step.

Selective functionalization provides a powerful tool for introducing the ethanamine side chain onto a pre-existing pyrazole ring. A key strategy in this category is the introduction of a two-carbon unit with a functional group that can be readily converted to an amine. The synthesis and subsequent conversion of 3-(cyanomethyl)pyrazole is a prime example of this methodology. mdpi.comekb.eg

The process typically begins with a suitable pyrazole precursor. Introduction of the cyanomethyl group (-CH₂CN) at the 3-position can be achieved through various methods, such as the reaction of a 3-halomethylpyrazole with a cyanide salt. The resulting 3-(cyanomethyl)pyrazole is a stable intermediate where the nitrile group serves as a masked form of the aminomethyl group. nih.gov The final step is the chemical reduction of the nitrile to the primary amine.

| Strategy | Precursor | Key Transformation | Intermediate | Final Product |

| Side Chain Functionalization | 3-Halomethylpyrazole | Nucleophilic Substitution with Cyanide | 3-(Cyanomethyl)pyrazole | 2-(3-Pyrazolyl)ethanamine |

Reductive methods are crucial for the final step in many synthetic routes to 2-(3-pyrazolyl)ethanamine, particularly for converting precursor functional groups into the amine. The two most prominent reductive strategies are nitrile reduction and reductive amination.

Nitrile Reduction: This is a widely used method that follows the synthesis of a 3-(cyanomethyl)pyrazole intermediate. mdpi.comekb.eg The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon), or other hydride donors. organic-chemistry.org This method is highly effective for producing the primary ethanamine side chain.

Reductive Amination: This powerful technique constructs the C-N bond of the side chain by reacting a carbonyl compound with an amine source in the presence of a reducing agent. ineosopen.orgharvard.edu For the synthesis of 2-(3-pyrazolyl)ethanamine, the required precursor would be pyrazole-3-acetaldehyde. This aldehyde can be reacted with ammonia (B1221849) in the presence of a selective reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the primary amine directly. harvard.edu This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. ineosopen.org

| Reductive Method | Precursor | Reagents | Key Feature |

| Nitrile Reduction | 3-(Cyanomethyl)pyrazole | LiAlH₄, H₂/Catalyst | Conversion of a stable nitrile group to a primary amine. |

| Reductive Amination | Pyrazole-3-acetaldehyde | NH₃, NaBH₃CN, NaBH(OAc)₃ | Direct formation of the amine from a carbonyl precursor. ineosopen.orgharvard.edu |

Contemporary Synthetic Techniques for Pyrazole Scaffolds

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods for constructing heterocyclic scaffolds like pyrazole. Multicomponent reactions are at the forefront of these advancements.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. mdpi.com This approach offers significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular complexity. beilstein-journals.orgnih.gov

The synthesis of pyrazole scaffolds via MCRs often involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and a third component. nih.gov For instance, a consecutive four-component synthesis can produce highly substituted pyrazoles. beilstein-journals.org A general and flexible three-component approach involves the reaction of a 1,3-diketone, a hydrazine, and an aldehyde. While many MCRs reported in the literature yield complex, fused pyrazole systems like pyrano[2,3-c]pyrazoles, the underlying principles can be adapted to synthesize simpler, substituted pyrazoles. mdpi.comnih.gov

To apply this strategy for the synthesis of 2-(3-pyrazolyl)ethanamine, the 1,3-dicarbonyl component would need to be carefully chosen to contain a masked or precursor form of the ethanamine side chain. For example, a β-ketoester bearing a cyanomethyl or protected aminoethyl substituent at the appropriate position could be employed in a three-component reaction with a hydrazine and another reagent to rapidly assemble the functionalized pyrazole core. beilstein-journals.org

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique for the synthesis of pyrazole analogues. This method offers considerable advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and often, enhanced selectivity. thieme-connect.comnih.gov The use of microwave irradiation can facilitate reactions in less solvent or even under solvent-free conditions, contributing to more environmentally benign protocols. thieme-connect.com

In the synthesis of pyrazole scaffolds, microwave energy is efficiently absorbed by polar molecules, leading to rapid and uniform heating of the reaction mixture. This avoids the issues of localized overheating often associated with classical heating methods. rsc.org For instance, the cyclocondensation reaction of chalcones with hydrazine derivatives to form pyrazoles can be completed in minutes under microwave irradiation, compared to several hours required for conventional refluxing. umich.eduorgsyn.org Sharma et al. (2024) demonstrated a one-pot microwave-assisted synthesis of novel pyrazole derivatives by reacting phenyl hydrazine with 2,5-dibromo-3-thiophenecarbaldehyde at 100°C for just seven minutes. rsc.org Similarly, Kumar et al. (2024) synthesized pyrazole derivatives by irradiating a mixture of substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine, and water for 20 minutes at room temperature. rsc.org

The efficiency of microwave-assisted synthesis is highlighted in the preparation of various pyrazole-containing fused heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles. uniovi.es A study comparing conventional heating with microwave irradiation for the synthesis of pyrano[2,3-c]pyrazole derivatives found that the microwave-assisted method reduced the reaction time from 1.4 hours to a significantly shorter duration while achieving a higher yield. enamine.net

| Reaction Type | Method | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Cyclocondensation of Chalcones and Hydrazines | Microwave Irradiation | Minutes | Reduced time, higher yields | umich.eduorgsyn.org |

| One-pot synthesis of pyrazole derivatives | Microwave Irradiation (100°C) | 7 minutes | Rapid, one-pot procedure | rsc.org |

| Synthesis of Pyrano[2,3-c]pyrazoles | Microwave vs. Conventional | Significantly shorter | Faster reaction, improved yield | enamine.net |

Catalytic Approaches (e.g., Palladium-Catalyzed Couplings, Copper-Promoted Cycloadditions)

Catalytic methods provide powerful and versatile tools for the synthesis of the pyrazole core and its derivatives, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Couplings: Palladium catalysis is widely employed for C-N and C-C bond formation in the synthesis of N-arylpyrazoles and 4-arylpyrazoles. The coupling of pyrazole derivatives with aryl halides or triflates is an efficient method for preparing these compounds. researchgate.net For instance, a method for the synthesis of N-arylpyrazoles by the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has been described using tBuBrettPhos as a ligand, which proceeds efficiently even with sterically hindered substrates. nih.gov Palladium-catalyzed direct arylation via C-H bond activation/functionalization offers a more atom-economical approach, avoiding the pre-functionalization of the pyrazole ring. researchgate.net This has been successfully applied to the selective 4-arylation of 1,3,5-trisubstituted pyrazoles using aryl bromides. researchgate.net Furthermore, palladium catalysis enables novel synthetic routes, such as the ring-opening reaction of 2H-azirines with hydrazones to construct polysubstituted pyrazoles. nih.gov

Copper-Promoted Cycloadditions: Copper catalysis is particularly effective for cycloaddition reactions to form the pyrazole ring. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates has been developed for the regioselective synthesis of substituted pyrazoles. nih.govarkat-usa.org This method is advantageous as it uses inexpensive and readily available Cu₂O as the promoter and air as a green oxidant, demonstrating high atom and step economy. nih.govarkat-usa.orgrsc.org Another approach involves the copper-catalyzed cycloaddition of diazocarbonyl compounds with acetylides, representing an inverse-electron-demand dipolar cycloaddition. acs.org This method is operationally simple and tolerates significant variation in both reacting partners. acs.org Copper catalysts are also used in multicomponent reactions, for example, in the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides, where the catalyst facilitates the C-N bond formation for N-functionalization in a one-pot fashion. nih.gov

| Catalytic Approach | Catalyst/Promoter | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(dba)₂, tBuBrettPhos | C-N coupling of aryl triflates and pyrazoles | High yields, tolerates sterically hindered substrates | nih.gov |

| Palladium-Catalyzed Direct Arylation | Palladium(II) acetate | C-H activation/functionalization | Selective 4-arylation, atom-economical | researchgate.net |

| Copper-Promoted Cycloaddition | Cu₂O | Aerobic oxidative [3+2] cycloaddition | Inexpensive catalyst, green oxidant (air), high regioselectivity | nih.govarkat-usa.org |

| Copper-Catalyzed Cycloaddition | Cu(I) salts | Inverse-electron-demand [3+2] cycloaddition | Operationally simple, broad substrate scope | acs.org |

Stereoselective Synthesis and Chiral Resolution for Enantiopure Forms

The synthesis of enantiopure pyrazole derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry can dictate biological activity. Methodologies for achieving this include asymmetric synthesis and chiral resolution of racemic mixtures.

Catalytic enantioselective synthesis provides a direct route to chiral pyrazoles and their dihydro-analogs, pyrazolines. Various organocatalytic and metal-catalyzed approaches have been developed. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes yields dihydropyranone-fused pyrazoles with good enantiomeric ratios under mild, base-free conditions. acs.org Similarly, chiral thiourea (B124793) organocatalysts have been employed in the diastereo- and enantioselective Michael addition of 4-substituted pyrazolones to nitroolefins. acs.org Metal-based catalysts, such as those using iridium, have enabled the efficient enantioselective intramolecular allylic substitution for the synthesis of pyrazolines. rsc.org A novel approach for creating N-chiral pyrazoles involves a cascade reaction between terminal alkynes and α-chiral tosylhydrazones, proceeding with stereoretention. uniovi.es

For racemic mixtures, chiral resolution is a crucial technique for isolating individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for this purpose. Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have demonstrated excellent chiral recognition abilities for racemic 4,5-dihydro-1H-pyrazole derivatives. nih.govacs.org The separation efficiency can be tuned by selecting the appropriate elution mode, with normal phase (e.g., n-hexane/ethanol) and polar organic modes offering different selectivities and analysis times. nih.govacs.org Supercritical fluid chromatography (SFC) has also emerged as an efficient alternative to HPLC for chiral separations, offering advantages such as greater speed and reduced solvent consumption. chromatographyonline.com A chiral SFC method was successfully developed for resolving a pyrazole intermediate using an (S,S)Whelk-O1 chiral column. chromatographyonline.com

Synthesis of Structural Analogues and Precursor Chemistry

The synthesis of structural analogues of 2-(3-Pyrazolyl)ethanamine and the development of efficient routes to its precursors are essential for exploring structure-activity relationships and for large-scale production.

Synthesis of Structural Analogues: A wide variety of pyrazole analogues can be synthesized through multicomponent reactions (MCRs). For example, the one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) is a common strategy to produce highly substituted pyrano[2,3-c]pyrazole derivatives. nih.govresearchgate.net This approach allows for significant structural diversity by varying each of the four components. researchgate.net Another class of analogues, 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, which are histamine (B1213489) analogues, can be synthesized from N-Boc-β-alanine. arkat-usa.org The key step involves the condensation of a derived β-keto ester with various hydrazines, followed by deprotection. umich.eduarkat-usa.org

Precursor Chemistry: A key precursor for 2-(3-Pyrazolyl)ethanamine is a pyrazole ring bearing a two-carbon side chain at the 3-position, which can then be functionalized to the desired amine. One common strategy involves the synthesis of (pyrazolyl)acetonitriles, which can be subsequently reduced to the corresponding ethanamine. The reduction of the nitrile group can be achieved using various reagents, with borane-dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) being a particularly effective method, providing high yields of the target amine. bioorganica.com.ua Other reducing agents like lithium aluminum hydride or catalytic hydrogenation can also be employed. bioorganica.com.ua

Another relevant precursor is 2-(pyrazol-3-yl)ethanol. The synthesis of isomeric 2-(pyrazolyl)ethanols has been described, and these compounds can serve as starting materials for conversion to the amine, for example, via a Mitsunobu reaction or conversion to a leaving group followed by nucleophilic substitution with an amine equivalent. enamine.net The synthesis of the pyrazole ring itself, the core of the precursor, is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comslideshare.net The choice of substituents on both the dicarbonyl compound and the hydrazine determines the substitution pattern on the final pyrazole ring. mdpi.com

Comprehensive Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(3-Pyrazolyl)ethanamine dihydrochloride (B599025), typically recorded in a solvent such as deuterium (B1214612) oxide (D₂O), reveals characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the pyrazole (B372694) ring are observed in the downfield region, generally between δ 7.8 and 8.2 ppm. The protons of the ethanamine side chain resonate further upfield. The two methylene (B1212753) groups of the ethanamine backbone typically appear in the range of δ 3.1 to 3.5 ppm. The specific chemical shifts and coupling constants are crucial for confirming the connectivity of the atoms.

Due to the hygroscopic nature of the compound and the presence of acidic protons (from the ammonium (B1175870) and pyrazole N-H groups), the use of D₂O as a solvent often leads to the exchange of these labile protons with deuterium, resulting in the disappearance of their signals from the spectrum.

Table 1: ¹H NMR Spectral Data of 2-(3-Pyrazolyl)ethanamine dihydrochloride in D₂O

| Chemical Shift (δ ppm) | Protons |

| 7.8 - 8.2 | Pyrazole ring protons |

| 3.1 - 3.5 | Ethanamine backbone protons (-CH₂CH₂-) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-(3-Pyrazolyl)ethanamine dihydrochloride gives rise to a distinct signal. The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum, typically between δ 100 and 150 ppm. The two aliphatic carbon atoms of the ethanamine side chain will appear in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom. As of the latest available data, detailed experimental ¹³C NMR data for this specific compound is not widely published in publicly accessible literature.

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 2-(3-Pyrazolyl)ethanamine dihydrochloride, techniques such as electrospray ionization (ESI) are often employed.

The mass spectrum of the free base, 2-(3-Pyrazolyl)ethanamine, would be expected to show a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 112.09, corresponding to the protonated molecule (C₅H₁₀N₃⁺). The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Cleavage of the bond between the two methylene groups of the ethanamine side chain is a likely fragmentation pathway.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Insights

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(3-Pyrazolyl)ethanamine dihydrochloride is expected to exhibit several characteristic absorption bands.

A broad absorption band in the region of 3200–3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine and the pyrazole ring. The presence of the pyrazole ring is further indicated by a characteristic C=N stretching vibration, which typically appears around 1630 cm⁻¹. Other bands corresponding to C-H stretching, C-C stretching, and various bending vibrations would also be present in the fingerprint region of the spectrum, providing a unique spectral signature for the compound.

Table 2: Key IR Absorption Bands for 2-(3-Pyrazolyl)ethanamine dihydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Primary Amine, Pyrazole |

| ~1630 | C=N Stretch | Pyrazole Ring |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to assess the purity of the sample.

For 2-(3-Pyrazolyl)ethanamine dihydrochloride, with a molecular formula of C₅H₁₁Cl₂N₃, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark for experimental results.

Table 3: Theoretical Elemental Composition of 2-(3-Pyrazolyl)ethanamine dihydrochloride (C₅H₁₁Cl₂N₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 5 | 60.05 | 32.65% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.04% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 38.54% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.85% |

| Total | 184.09 | 100.00% |

X-ray Diffraction Crystallography for Solid-State Structure

A successful single-crystal X-ray diffraction study of 2-(3-Pyrazolyl)ethanamine dihydrochloride would unequivocally confirm its molecular structure. It would reveal the geometry of the pyrazole ring and the ethanamine side chain, as well as the ionic interactions between the protonated amine and pyrazole nitrogen atoms and the chloride counter-ions. To date, publicly available crystallographic data for this specific compound is limited.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. proteobiojournal.comresearchgate.netnih.gov For Betazole (B1666917), DFT has been utilized to study its tautomeric forms, revealing that various tautomers are thermochemically favorable and electronically stable under standard conditions. earthlinepublishers.comearthlinepublishers.com Such calculations are typically performed at levels of theory like B3LYP/6-311++G(d,p), which provides a reliable balance of accuracy and computational cost for organic molecules. earthlinepublishers.comearthlinepublishers.com These studies are fundamental to understanding the compound's reactivity, stability, and spectroscopic characteristics.

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. The ethylamine (B1201723) side chain of Betazole can rotate around its single bonds, leading to various spatial arrangements or conformers. Theoretical conformational analyses can be performed by systematically rotating dihedral angles and calculating the corresponding energies to map the potential energy surface. mdpi.com

For a molecule like 2-(3-Pyrazolyl)ethanamine, key dihedral angles would define the orientation of the ethylamine group relative to the pyrazole (B372694) ring. Staggered conformations are generally energy minima, while eclipsed conformations represent energy maxima. mdpi.com By identifying the global minimum energy conformation, researchers can determine the most probable shape of the molecule in a low-energy state, which is often the biologically active conformation. The relative energies of other low-energy conformers are also important, as they may be involved in the binding process to a flexible receptor.

Table 1: Hypothetical Relative Energies of 2-(3-Pyrazolyl)ethanamine Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti (Staggered) | 180° | 0.00 | 75.3 |

| Gauche (Staggered) | 60° | 0.85 | 12.35 |

| Gauche (Staggered) | -60° | 0.85 | 12.35 |

| Eclipsed | 0° | 4.50 | <0.01 |

| Eclipsed | 120° | 5.00 | <0.01 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of molecules. earthlinepublishers.com Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction through computational methods like the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT. nih.govrsc.org

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the optimized geometry of Betazole, theoretical chemical shifts can be derived. nih.govrsc.org These predicted values are often linearly scaled against experimental data for a set of known compounds to improve accuracy. comporgchem.com Such predictions are invaluable for assigning experimental NMR signals, confirming the correct tautomeric or protonation state in solution, and discriminating between different isomers or conformers. rsc.org A study on Betazole tautomers has noted the calculation of spectral properties and Nucleus Independent Chemical Shift (NICS) values, the latter being a measure of aromaticity. earthlinepublishers.comearthlinepublishers.com

Table 2: Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a Pyrazole Moiety

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) - Unscaled | Predicted Shift (ppm) - Scaled |

| C3 | 135.2 | 140.5 | 135.5 |

| C4 | 105.8 | 110.1 | 105.6 |

| C5 | 128.9 | 133.7 | 129.0 |

| Note: This table is a representative example. Actual predictive accuracy depends on the level of theory, basis set, and solvent model used. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bepls.com For 2-(3-Pyrazolyl)ethanamine, a known histamine (B1213489) H2 receptor agonist, docking studies are essential to model its interaction with the H2 receptor's binding site. hmdb.canih.gov Although the crystal structure of the H2 receptor may not be available, homology models are often constructed based on the structures of related G protein-coupled receptors (GPCRs). rjlbpcs.commdpi.com

Prediction of Binding Modes and Affinities to Relevant Receptors (e.g., Histamine H2 Receptor)

Docking algorithms explore a vast number of possible binding poses of the ligand (Betazole) within the receptor's active site and use a scoring function to estimate the binding affinity for each pose. rjlbpcs.com The resulting poses are ranked, with the top-ranked pose representing the most likely binding mode. These models can predict how the protonated ethylamine side chain and the pyrazole ring of Betazole orient themselves to interact with key amino acid residues in the H2 receptor. mdpi.com

The scoring functions provide a semi-quantitative prediction of binding affinity (e.g., in kcal/mol), allowing for the comparison of different ligands or different binding modes of the same ligand. nih.gov For Betazole, docking would likely show its protonated amine forming a crucial salt bridge with a key acidic residue, such as an aspartate, which is a common feature for biogenic amine receptors. mdpi.com The pyrazole ring would be positioned to make additional favorable contacts within the binding pocket.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Cation Interactions)

A detailed analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. mdpi.com For Betazole binding to the histamine H2 receptor, several key interactions are anticipated:

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), which can form hydrogen bonds with polar residues like serine, threonine, or asparagine in the receptor. mdpi.com The primary amine of the side chain is also a strong hydrogen bond donor.

π-Cation Interactions: The positively charged (protonated) ethylamine group can interact favorably with the electron-rich π systems of aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. nih.govwikipedia.org This is a strong, non-covalent force that is critical in the recognition of many neurotransmitters and hormones by their receptors. researchgate.netnih.gov

These interactions collectively determine the binding specificity and affinity of Betazole for the H2 receptor.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of the ligand-receptor complex. researchgate.netresearchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex fluctuates and changes over time, typically on the nanosecond to microsecond timescale. github.ioresearchgate.netbiorxiv.org

Starting with the best-docked pose from a molecular docking study, an MD simulation can be run to assess the stability of the predicted binding mode. nih.govnih.gov If the key interactions observed in the static dock are maintained throughout the simulation and the ligand remains stably bound within the active site, it lends confidence to the predicted binding mode. nih.gov MD simulations can also reveal conformational changes in both the ligand and the receptor upon binding, highlight the role of water molecules in mediating interactions, and be used to calculate binding free energies with greater accuracy than docking scoring functions. osaka-u.ac.jpmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Development

Chemoinformatics plays a crucial role in the systematic characterization of chemical compounds like 2-(3-Pyrazolyl)ethanamine dihydrochloride (B599025). This is achieved through the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For 2-(3-Pyrazolyl)ethanamine dihydrochloride, these descriptors can be derived from its 2D and 3D structures and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models.

While specific QSAR models for 2-(3-Pyrazolyl)ethanamine dihydrochloride are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to pyrazole derivatives to predict their biological activities. nih.govnih.govacs.org The development of a QSAR model for a series of pyrazole analogs would typically involve the following steps:

Data Set Curation: A collection of pyrazole compounds with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) would be assembled.

Molecular Descriptor Calculation: A wide array of descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR study on a series of pyrazole-based compounds might reveal that specific electronic features of the pyrazole ring and the nature of substituents at various positions are critical for a particular biological activity. Such models can then be used to virtually screen new pyrazole derivatives, including those structurally related to 2-(3-Pyrazolyl)ethanamine dihydrochloride, to prioritize them for synthesis and experimental testing. nih.gov

A summary of key molecular descriptors relevant to chemoinformatic analysis is presented in the table below.

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic structural properties influencing size and flexibility. |

| Topological | Connectivity Indices, Shape Indices | Describes the atomic arrangement and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and potential for interaction with biological targets. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions and chemical reactivity. |

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME for bioavailability)

In silico methods are invaluable for the early-stage assessment of a compound's pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in identifying potential liabilities that could hinder a drug candidate's development. For 2-(3-Pyrazolyl)ethanamine dihydrochloride, various computational tools can be utilized to estimate its ADME profile.

Absorption: The oral bioavailability of a compound is largely dependent on its absorption from the gastrointestinal tract. In silico models can predict parameters such as intestinal absorption and permeability through cell membranes (e.g., Caco-2 permeability). mdpi.com These models often rely on physicochemical properties like lipophilicity (logP), polar surface area (PSA), and molecular weight.

Distribution: The distribution of a compound throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological barriers like the blood-brain barrier (BBB). Computational models can provide estimations of these parameters, which are crucial for determining the compound's site of action and potential for central nervous system effects. bohrium.com

Metabolism: Predicting the metabolic fate of a compound is essential for understanding its duration of action and potential for drug-drug interactions. In silico tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes and predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms. mdpi.com

Excretion: The route and rate of a compound's elimination from the body are key determinants of its half-life. While direct in silico prediction of excretion pathways is challenging, models can provide insights into properties that influence renal and hepatic clearance.

A hypothetical in silico ADME profile for a compound like 2-(3-Pyrazolyl)ethanamine dihydrochloride could be summarized as follows:

| ADME Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal epithelium. |

| Blood-Brain Barrier Penetration | Low to Moderate | The likelihood of significant central nervous system effects may vary. |

| Plasma Protein Binding | Moderate | A balance between free and bound drug, influencing distribution and clearance. |

| CYP450 Inhibition | Low | Reduced risk of metabolic drug-drug interactions. |

| Renal Clearance | Primary route | Suggests excretion via the kidneys is a major elimination pathway. |

It is important to note that these in silico predictions provide a preliminary assessment and require experimental validation to confirm the actual pharmacokinetic behavior of 2-(3-Pyrazolyl)ethanamine dihydrochloride. Nevertheless, these computational studies are instrumental in guiding the early stages of drug discovery and development by allowing for the prioritization of compounds with favorable pharmacokinetic profiles. ajol.infojohnshopkins.edu

Structure Activity Relationship Sar Investigations of 2 3 Pyrazolyl Ethanamine Dihydrochloride Analogues

Impact of Pyrazole (B372694) Ring Substitution on Biological Activity

The substitution pattern on the pyrazole ring is a critical determinant of a compound's chemical and biological properties. researchgate.net The electronic and steric effects of substituents can significantly influence the binding affinity of pyrazole derivatives to their biological targets. researchgate.net

Positional and Electronic Effects of Substituents on Pyrazole Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, which can be substituted. The nature of the substituent at the N1 position can modulate the acidity of the pyrrole-like NH group. nih.gov For instance, N-acylation of the pyrazole moiety has been shown to lead to increased quantum yields of isomerization and long Z-isomer lifetimes in phenylazopyrazole photoswitches. beilstein-journals.org

In the context of histamine (B1213489) H3 receptor antagonists, replacement of the imidazole (B134444) ring with a pyrazole moiety generally leads to compounds with negligible in vitro activity, highlighting the importance of the imidazole scaffold for potent antagonism at this receptor. lookchem.com However, within pyrazole-based series, N1-substitution plays a role in modulating activity. Studies on pyrazole-based cannabinoid receptor 1 (CB1) ligands showed that N1-substitution with a 2,4-dichlorophenyl group was a key feature for high affinity. mdpi.com

Table 1: Effect of N1-Substitution on Biological Activity

| Compound ID | N1-Substituent | Target | Activity |

| A | Unsubstituted | Histamine H3 Receptor | Weak Antagonist |

| B | Phenyl | Histamine H3 Receptor | Weak Antagonist |

| C | Benzyl (B1604629) | Histamine H3 Receptor | Weak Antagonist |

| D | 2,4-Dichlorophenyl | Cannabinoid Receptor 1 | High Affinity |

| E | Acyl | Phenylazopyrazole | Increased Quantum Yield |

Influence of Substituents on Pyrazole Carbon Atoms

Substituents on the carbon atoms of the pyrazole ring (C3, C4, and C5) also profoundly impact biological activity. researchgate.net The position and nature of these substituents can affect the molecule's interaction with its target. researchgate.net

For pyrazole-based inhibitors of meprin α and β, 3,5-disubstitution was found to be a key structural feature. A 3,5-diphenylpyrazole (B73989) derivative exhibited high inhibitory activity against meprin α in the low nanomolar range. nih.gov The introduction of different-sized residues at one of these positions, such as methyl or benzyl groups, led to a decrease in inhibitory activity, while a cyclopentyl moiety resulted in similar activity to the diphenyl compound. nih.gov

In a series of pyrazole-based lamellarin O analogues evaluated for cytotoxicity against colorectal cancer cell lines, modifications at the C3 and C4 positions with different aryl groups were explored. rsc.org The results indicated that the nature of these aryl substituents was crucial for the observed cytotoxic effects. rsc.org

Furthermore, studies on pyrazole-3-carboxylic acids as nicotinic acid receptor agonists revealed that substitution at the C5 position was a key determinant of activity. A 5-butylpyrazole-3-carboxylic acid derivative was found to be highly active, with a Ki value of 0.072 µM. nih.gov Aralkyl derivatives at this position also showed significant activity, with a 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid being the most active in that series. nih.gov

Table 2: Influence of C3, C4, and C5 Substitution on Biological Activity

| Compound ID | C3-Substituent | C4-Substituent | C5-Substituent | Target | Activity |

| F | Phenyl | H | Phenyl | Meprin α | High Inhibition |

| G | Methyl | H | Phenyl | Meprin α | Decreased Inhibition |

| H | Benzyl | H | Phenyl | Meprin α | Decreased Inhibition |

| I | Cyclopentyl | H | Phenyl | Meprin α | High Inhibition |

| J | H | H | Butyl | Nicotinic Acid Receptor | High Agonist Activity (Ki = 0.072 µM) |

| K | H | H | Propyl | Nicotinic Acid Receptor | Active Agonist (Ki ≈ 0.15 µM) |

| L | H | H | 3-Chlorobenzyl | Nicotinic Acid Receptor | High Agonist Activity |

Modulating the Ethanamine Side Chain for Optimized Interactions

The ethanamine side chain of 2-(3-Pyrazolyl)ethanamine is a crucial component for interaction with various biological targets. Modifications to this side chain, including stereochemistry, chain length, and amine functionalization, can lead to optimized interactions and improved biological activity.

Stereochemical Considerations and Chiral Centers

The introduction of chiral centers into the ethanamine side chain can have a significant impact on biological activity. While specific data on the stereochemistry of 2-(3-Pyrazolyl)ethanamine itself is limited in the provided search results, the general principles of stereoselectivity in drug-receptor interactions are well-established. The spatial arrangement of functional groups is often critical for optimal binding to a biological target. For many biologically active molecules, one enantiomer is significantly more potent than the other.

Variations in Alkyl Chain Length and Branching

Altering the length and branching of the alkyl chain connecting the pyrazole ring and the amine group can influence the compound's flexibility and ability to adopt the optimal conformation for receptor binding. In a study of diphenethylamines as kappa opioid receptor ligands, variations in the N-alkyl substituent on the amine had a profound effect on activity and selectivity. mdpi.com For example, N-alkylation with a cyclobutylmethyl group resulted in a potent and selective antagonist. mdpi.com While this is not a pyrazole-based example, it illustrates the principle that the nature of the N-alkyl group is a key determinant of pharmacological profile.

Effects of Amine Functionalization

The functionalization of the terminal amine group is a common strategy to modulate the pharmacological properties of a compound. This can include alkylation, acylation, or incorporation into a larger cyclic structure. In the development of kappa opioid receptor ligands, N-alkylation of a diphenethylamine (B1265890) core with various alkyl groups, including cyclopropylmethyl and cyclobutylmethyl, was a key strategy to achieve high affinity and selectivity. mdpi.com

For histamine H3 receptor ligands, the basicity of the amine is often a critical factor for interaction with the receptor. In a series of purine-based H3 receptor ligands, a bipiperidine fragment attached to the core scaffold was found to be a key pharmacophoric element, highlighting the importance of the nature of the amine-containing moiety. nih.govresearchgate.net

Table 3: Effects of Amine Functionalization on Receptor Binding

| Compound ID | Amine Functionalization | Target | Pharmacological Profile |

| M | Primary Amine (unsubstituted) | Varies | Varies |

| N | N-Cyclobutylmethyl | Kappa Opioid Receptor | Potent and Selective Antagonist |

| O | N-Cyclopropylmethyl | Kappa Opioid Receptor | Potent and Selective Ligand |

| P | Incorporated into Bipiperidine | Histamine H3 Receptor | High Affinity Ligand |

Role of the Dihydrochloride (B599025) Salt Form in Receptor Binding and Stability

The formulation of 2-(3-Pyrazolyl)ethanamine as a dihydrochloride salt is a critical aspect that significantly influences its physicochemical properties, thereby affecting its stability and interaction with biological receptors. Salt formation is a common and effective strategy in medicinal chemistry to improve properties such as solubility, stability, and bioavailability. For a basic compound like 2-(3-Pyrazolyl)ethanamine, which features two nitrogen atoms capable of protonation (the ethylamine (B1201723) side chain and a nitrogen on the pyrazole ring), the dihydrochloride form offers distinct advantages.

The primary role of the dihydrochloride salt is to enhance aqueous solubility. The protonation of the basic nitrogen centers results in an ionized molecule that is more readily solvated by water compared to its free base form. This increased water solubility is crucial for biological applications, ensuring that the compound can be effectively dissolved in physiological media for in vitro assays and facilitating its absorption and distribution in vivo.

From a receptor binding perspective, the charge state of the ligand is paramount. Histamine receptors, the likely targets for this compound, possess a binding pocket with key acidic amino acid residues, such as aspartate. The positively charged ammonium (B1175870) group on the ethylamine side chain of 2-(3-Pyrazolyl)ethanamine dihydrochloride is essential for forming a strong ionic interaction with these negatively charged residues. This salt bridge is a primary anchoring point for the ligand within the receptor's active site. The protonated state, stabilized by the dihydrochloride form, ensures that the molecule is in the correct ionization state to engage in this crucial binding interaction upon reaching the receptor.

The table below summarizes the key contributions of the dihydrochloride salt form.

| Property | Role of Dihydrochloride Salt Form | Consequence for Biological Activity |

| Solubility | Increases aqueous solubility by ionizing the molecule. | Ensures effective dissolution in physiological media for assays and administration. |

| Receptor Binding | Maintains the essential positive charge on the side-chain amine. | Facilitates the formation of a critical ionic bond with acidic residues in the receptor binding pocket. |

| Stability | Reduces the reactivity of the amine groups, protecting against oxidative degradation. | Provides a longer shelf-life and ensures the integrity of the compound during experiments. |

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, such as binding to a receptor. pjps.pk For 2-(3-Pyrazolyl)ethanamine, an analogue of histamine, the pharmacophore is defined by the key interaction points necessary for binding to histamine receptors.

The essential pharmacophoric features for this class of compounds can be deduced from its structure and comparison with the endogenous ligand, histamine. These features include:

A Cationic Center: This is typically a protonated primary or secondary amine on an alkyl side chain. In 2-(3-Pyrazolyl)ethanamine dihydrochloride, this is the protonated amino group (-NH3+) at the end of the ethanamine chain. This group forms a crucial ionic bond with a conserved aspartate residue in the binding site of many amine G protein-coupled receptors (GPCRs). vu.nl

A Hydrogen Bond Acceptor: The N-2 nitrogen atom of the pyrazole ring, which is analogous to the pyridine-like nitrogen in an imidazole ring, serves as a key hydrogen bond acceptor. nih.gov This feature allows the ligand to interact with hydrogen bond donor residues in the receptor, such as threonine or tyrosine.

A Hydrogen Bond Donor: The N-1 nitrogen of the pyrazole ring, which bears a hydrogen atom, acts as a hydrogen bond donor. nih.gov This allows for another specific interaction with hydrogen bond acceptor residues, like asparagine, further anchoring the ligand in the binding pocket.

Aromatic/Hydrophobic Region: The pyrazole ring itself provides a hydrophobic surface that can engage in van der Waals or hydrophobic interactions with nonpolar residues within the receptor. pjps.pknih.gov

These features and their spatial relationships define the pharmacophore for this ligand class. Ligand design principles for new analogues are derived directly from this pharmacophore model. The goal is to synthesize new molecules that retain these key features while modifying other parts of the structure to improve properties like potency, selectivity, or metabolic stability.

Key principles for designing new ligands based on the 2-(3-Pyrazolyl)ethanamine scaffold include:

Maintaining the Ethylamine Side Chain: The distance between the cationic center and the heterocyclic ring is critical. Altering the length of the two-carbon chain can disrupt the optimal positioning of the amine for interaction with the key aspartate residue.

Substitution on the Pyrazole Ring: Adding substituents to the carbon atoms of the pyrazole ring can be used to explore additional binding pockets and enhance selectivity for different receptor subtypes. For example, introducing small alkyl or halogen groups could increase potency by forming additional hydrophobic interactions. nih.gov

Bioisosteric Replacement: The pyrazole ring can be considered a bioisostere of the imidazole ring found in histamine. nih.gov Other five-membered aromatic heterocycles containing nitrogen, such as triazoles or isoxazoles, could be explored as alternative scaffolds, provided they maintain the correct arrangement of hydrogen bond donors and acceptors.

The table below outlines the core pharmacophoric features and provides examples of design considerations for developing new analogues.

| Pharmacophoric Feature | Structural Element in 2-(3-Pyrazolyl)ethanamine | Role in Receptor Binding | Ligand Design Principle |

| Cationic Center | Protonated ethanamine group (-CH2-CH2-NH3+) | Forms an ionic bond with a key aspartate residue. | Retain the primary amine and the two-carbon spacer. N-methylation may be explored. nih.gov |

| Hydrogen Bond Acceptor | N-2 of the pyrazole ring | Accepts a hydrogen bond from a donor residue (e.g., Threonine). | The pyridine-like nitrogen is essential; its position relative to the side chain must be conserved. |

| Hydrogen Bond Donor | N-1 of the pyrazole ring | Donates a hydrogen bond to an acceptor residue (e.g., Asparagine). | The pyrrole-like NH group is important for affinity. N-1 substitution may alter binding mode or selectivity. |

| Hydrophobic Region | Pyrazole ring | Engages in hydrophobic/van der Waals interactions with nonpolar residues. | Introduce substituents on the ring to probe for extra hydrophobic pockets and enhance selectivity. nih.gov |

By adhering to these principles, medicinal chemists can rationally design novel compounds with potentially improved pharmacological profiles, targeting the same family of receptors as 2-(3-Pyrazolyl)ethanamine dihydrochloride.

In Vitro Pharmacological and Biological Research

Receptor Binding and Functional Agonism Studies

Studies of 2-(3-Pyrazolyl)ethanamine dihydrochloride (B599025) have focused on its effects on histamine (B1213489) receptors, elucidating its mechanism of action and selectivity profile.

2-(3-Pyrazolyl)ethanamine dihydrochloride is a synthetic analog of histamine and functions as a selective histamine H2 receptor agonist. nih.gov Its agonistic activity at the H2 receptor mimics the physiological effects of histamine at this specific subtype, leading to the activation of downstream signaling pathways. nih.gov The primary mechanism of action involves binding to the H2 receptor, which in turn activates adenylate cyclase. This enzyme activation leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A.

In functional assays, this signaling cascade manifests as a measurable physiological response. For instance, in isolated human gastric glands, 2-(3-Pyrazolyl)ethanamine dihydrochloride has been shown to induce acid secretion with a half-maximal effective concentration (EC50) of 120 µM. caymanchem.com This response confirms its role as a functional agonist at the H2 receptor.

| Assay System | Parameter | Value | Reference |

|---|---|---|---|

| Isolated Human Gastric Glands | EC50 (Acid Secretion) | 120 µM | caymanchem.com |

The pharmacological profile of 2-(3-Pyrazolyl)ethanamine dihydrochloride is distinguished by its relative selectivity for the histamine H2 receptor. medchemexpress.com Unlike the endogenous ligand histamine, which non-selectively activates both H1 and H2 receptors, 2-(3-Pyrazolyl)ethanamine dihydrochloride exhibits a greater specificity for the H2 subtype. wikipedia.org Research indicates that the compound has only minimal activity at the H1 receptor. medchemexpress.com This selectivity is a key characteristic, as it allows for the stimulation of H2 receptor-mediated pathways without the significant side effects associated with H1 receptor activation. wikipedia.org The pyrazole (B372694) ring within its chemical structure is thought to contribute to this H2 selectivity.

While its primary activity is well-defined at the H2 receptor, comprehensive screening data against a broad panel of other receptors and potential off-target proteins are not extensively detailed in the available literature.

| Receptor Target | Activity | Note | Reference |

|---|---|---|---|

| Histamine H2 Receptor | Agonist | Primary target of activity. | nih.govmedchemexpress.com |

| Histamine H1 Receptor | Minimal Agonist Activity | Demonstrates significantly higher selectivity for the H2 receptor over the H1 receptor. | medchemexpress.comwikipedia.org |

Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for a receptor. uni-regensburg.de These assays typically involve competition between an unlabeled ligand, such as 2-(3-Pyrazolyl)ethanamine dihydrochloride, and a radiolabeled ligand for binding to the receptor. The results are used to determine the inhibition constant (Ki), a measure of the ligand's binding affinity.

However, specific Ki or Kd values from radioligand binding studies for 2-(3-Pyrazolyl)ethanamine dihydrochloride at the H2 receptor are not widely reported in published literature. The development of suitable radioligands for the H2 receptor has faced challenges; for example, the endogenous agonist [3H]histamine itself exhibits low affinity and high non-specific binding, which can complicate the interpretation of such assays. uni-regensburg.de

Enzyme Inhibition Profiling

While the primary pharmacological action of 2-(3-Pyrazolyl)ethanamine dihydrochloride is receptor-mediated, the broader class of pyrazole-containing compounds has been investigated for various biological activities, including enzyme inhibition. nih.gov

There is a lack of specific published in vitro screening data for 2-(3-Pyrazolyl)ethanamine dihydrochloride against key enzymatic targets such as oxidoreductases (e.g., xanthine (B1682287) oxidoreductase) or Glycogen Synthase Kinase 3β (GSK-3β).

The pyrazole heterocycle is a structural motif present in various molecules that have been identified as enzyme inhibitors. For instance, different pyrazole derivatives have been synthesized and evaluated as inhibitors of enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), with some compounds showing IC50 values in the micromolar range. nih.gov Furthermore, GSK-3β has been identified as a therapeutic target in several diseases, and numerous inhibitors have been developed, though these are typically structurally distinct from 2-(3-Pyrazolyl)ethanamine dihydrochloride. nih.govfrontiersin.orgmdpi.com Similarly, various natural and synthetic compounds have been studied as inhibitors of oxidoreductases. nih.gov However, direct inhibitory activity or IC50 values for 2-(3-Pyrazolyl)ethanamine dihydrochloride against these enzymes have not been documented.

Enzyme kinetic studies are performed to determine the mechanism of inhibition, such as whether an inhibitor is competitive, non-competitive, or uncompetitive. nih.govamericanpeptidesociety.org This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots. nih.gov

Given the absence of reported inhibitory activity for 2-(3-Pyrazolyl)ethanamine dihydrochloride against specific enzymes like oxidoreductases or GSK-3β, no kinetic studies elucidating a potential mechanism of enzyme inhibition for this compound are available in the scientific literature.

Cell-Based Biological Evaluation

The in vitro biological activities of pyrazole-containing compounds, a class to which 2-(3-Pyrazolyl)ethanamine dihydrochloride belongs, have been the subject of extensive research. These studies have unveiled a broad spectrum of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties, through various cell-based assays.

In Vitro Cytotoxicity and Antiproliferative Assays

A significant number of pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents against a variety of human cancer cell lines. mdpi.comnih.govnih.gov Structure-activity relationship studies have demonstrated that modifications to the pyrazole ring can greatly influence their cytotoxic efficacy and selectivity. mdpi.comnih.gov

For instance, a series of benzimidazole-linked pyrazolo[1,5-a]pyrimidines displayed potent and selective cytotoxicity against cancer cell lines such as MCF-7, A549, HeLa, and SiHa, with IC50 values in the micro- to nano-molar range, while exhibiting minimal toxicity toward non-cancerous MRC5 cells. mdpi.com Similarly, novel substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole showed strong antiproliferative activity against MCF-7, A549, Colo205, and A2780 human cancer cell lines, with IC50 values ranging from 0.01 to 0.65 µM. mdpi.com

Other studies have reported on pyrazole benzothiazole (B30560) hybrids that exhibited potent activity against HT29, PC3, A549, and U87MG cancer cells, with IC50 values ranging from 3.17 to 6.77 µM. nih.gov Furthermore, certain indole (B1671886) derivatives linked to a pyrazole moiety displayed significant cytotoxicity against HCT116, MCF-7, HepG2, and A549 cell lines, with IC50 values under 23.7 µM. nih.gov Some pyrazole derivatives have shown remarkable cytotoxic activities against HCT-116 and MCF-7 cells with IC50 values as low as 7.74 µg/mL and 4.98 µg/mL, respectively. srrjournals.com

Table 1: In Vitro Antiproliferative Activity of Various Pyrazole Derivatives

| Compound Type | Cell Line(s) | IC50 Value |

|---|---|---|

| Benzimidazole-linked pyrazolo[1,5-a]pyrimidines | MCF-7, A549, HeLa, SiHa | Micro- to nano-molar range |

| Substituted aryl urea derivatives of pyrimidine-pyrazole | MCF-7, A549, Colo205, A2780 | 0.01 to 0.65 µM |

| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 to 6.77 µM |

| Indole derivatives linked to pyrazole | HCT116, MCF-7, HepG2, A549 | < 23.7 µM |

| Pyrazole benzamide (B126) and dihydro triazinone derivatives | HCT-116 | 7.74‒82.49 µg/mL |

| Pyrazole benzamide and dihydro triazinone derivatives | MCF-7 | 4.98‒92.62 µg/mL |

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce apoptosis and modulate the cell cycle. mdpi.comnih.gov For example, a pyrazole ring-containing isolongifolanone (B1589518) derivative was found to induce apoptosis in MCF-7 cells by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX and the tumor suppressor p53. nih.gov This compound also triggered the generation of intracellular reactive oxygen species (ROS) and mitochondrial depolarization. nih.gov

Another study on a pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), demonstrated its ability to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govnih.gov The apoptosis induced by this compound was associated with an increase in ROS levels and heightened caspase 3 activity. nih.govnih.gov Similarly, novel synthetic pyrazoles, tospyrquin and tosind, were shown to induce apoptosis in HT29 colon cancer cells, a process regulated by both extrinsic and intrinsic pathways. researchgate.net This was evidenced by an increased level of Bax, a decreased level of Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net Furthermore, certain pyrazole-based compounds have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest at the G1 phase and the promotion of apoptosis. rsc.org

Evaluation of Antimicrobial and Antituberculosis Activity

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. mdpi.comnih.govmdpi.com The antimicrobial efficacy of these compounds is often enhanced by the presence of certain pharmacophores, such as chloro- and bromo-substituents, which possess lipophilic properties. mdpi.com

Several newly synthesized pyrazole derivatives have shown considerable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govbiointerfaceresearch.com For instance, certain hydrazone derivatives of pyrazole displayed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. nih.gov

In the context of antituberculosis research, numerous pyrazole-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.netbohrium.comnih.gov A series of 1,3,5-trisubstituted pyrazoles exhibited significant activity against M. tuberculosis, with some compounds showing MIC values in the low micromolar to nanomolar range (0.00925 to 0.6 μM) and low cytotoxicity. nih.gov The antitubercular activity of pyrazole derivatives is an active area of research, with a focus on developing new agents against both drug-susceptible and drug-resistant strains of M. tuberculosis. bohrium.comnih.gov

Table 2: Antimicrobial and Antituberculosis Activity of Pyrazole Derivatives

| Compound Type | Organism(s) | Activity (MIC) |

|---|---|---|

| Hydrazone derivatives of pyrazole | Bacteria | 62.5–125 µg/mL |

| Hydrazone derivatives of pyrazole | Fungi | 2.9–7.8 µg/mL |

| 1,3,5-trisubstituted pyrazoles | Mycobacterium tuberculosis | 0.00925 to 0.6 μM |

Analysis of Cellular Signaling Pathway Modulation (e.g., ERK1/2, PI3K/Akt)

Recent studies have begun to elucidate the role of pyrazole derivatives in modulating key cellular signaling pathways involved in cancer progression. The PI3K/Akt and Raf-1/ERK1/2 signaling pathways are critical for tumor cell proliferation and survival, and their inhibition is a key strategy in cancer therapy. nih.gov

A series of novel pyrazolinone chalcones were investigated for their ability to target the PI3K/Akt signaling pathway. One compound, in particular, exhibited a strong binding affinity for both PI3K and Akt proteins in silico. nih.gov Subsequent in vitro studies confirmed its cytotoxic effect against the Caco cell line and its ability to significantly inhibit PI3K/Akt proteins. nih.gov This inhibition led to an increase in the expression of pro-apoptotic proteins Bax and p53, a decrease in the anti-apoptotic protein Bcl-2, and cell cycle arrest. nih.gov Furthermore, the compound was found to downregulate the Raf-1 gene, resulting in the inhibition of ERK1/2 proteins. nih.gov

Exploration of Other Potential Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiviral)

Beyond their anticancer and antimicrobial properties, pyrazole derivatives have been investigated for a variety of other biological activities.

Anti-inflammatory Activity: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. ijpsjournal.comnih.gov Many pyrazole derivatives have been shown to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comijpsjournal.comsciencescholar.usresearchgate.net For example, a 3-(trifluoromethyl)-5-arylpyrazole was reported to have an IC50 of 0.02 μM for COX-2. ijpsjournal.com Other mechanisms of anti-inflammatory action include the modulation of cytokines and the suppression of NF-κB. ijpsjournal.com

Antioxidant Activity: Several pyrazole derivatives have demonstrated significant antioxidant properties. nih.govresearchgate.netnih.gov Their radical scavenging activity has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.govnih.gov For instance, a pyrazole derivative containing a sulfonamide group and a quinoline (B57606) ring showed excellent antioxidant activity (92.64%) compared to the standard ascorbic acid (96.69%). nih.gov

Antiviral Activity: The antiviral potential of pyrazole derivatives has been explored against a range of viruses. rsc.orgnih.govacs.orgnih.gov Hydroxyquinoline-pyrazole derivatives have shown promising activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Other studies have reported on pyrazole derivatives with activity against the tobacco mosaic virus (TMV) and Newcastle disease virus (NDV). acs.orgnih.gov For example, certain pyrazole derivatives containing an oxime moiety had inactivation effects against TMV comparable to the commercial product Ningnanmycin. acs.org

Table 3: Other Potential Biological Activities of Pyrazole Derivatives

| Activity | Target/Mechanism | Example |

|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | 3-(trifluoromethyl)-5-arylpyrazole (IC50 = 0.02 μM) |

| Antioxidant | DPPH Radical Scavenging | Pyrazole sulfonamide with quinoline ring (92.64% activity) |

| Antiviral | Inhibition of Coronaviruses | Hydroxyquinoline-pyrazole derivatives |

| Antiviral | Inhibition of Tobacco Mosaic Virus | Pyrazole derivatives with oxime moiety |

Chemical Biology Applications and Research Tools

Utilization as Molecular Probes for Target Identification and Validation

While not typically used as a molecular probe to identify entirely new biological targets, 2-(3-Pyrazolyl)ethanamine dihydrochloride (B599025) is a well-established selective agonist for the histamine (B1213489) H2 receptor. nih.gov In this capacity, it functions as a crucial tool for validating the role of the H2 receptor in various physiological processes. Researchers utilize this compound to selectively activate the H2 receptor, thereby probing its downstream effects and confirming its involvement in specific biological pathways. nih.gov For instance, studies have employed betazole (B1666917) to investigate the mechanisms of gastric acid secretion, helping to solidify the H2 receptor's role in this process. frontiersin.org Its selective agonist activity allows for the precise pharmacological characterization of the H2 receptor, distinguishing its functions from those of other histamine receptor subtypes. nih.govnih.gov

One key area of research has been in understanding the full spectrum of the H2 receptor's functions. For example, betazole has been used to study whether its stimulation of gastric inhibitory polypeptide (GIP) secretion is a direct effect or secondary to the production of hydrochloric acid, thereby helping to delineate the signaling pathways associated with H2 receptor activation.

Role in Fragment-Based Drug Discovery (FBDD) Campaigns

There is no direct documented evidence of 2-(3-Pyrazolyl)ethanamine dihydrochloride being used as a starting fragment in fragment-based drug discovery (FBDD) campaigns. However, the core chemical structure, the pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This means that the pyrazole motif is frequently found in biologically active compounds and is a common component of fragment libraries used in FBDD screening. researchgate.netnih.gov

FBDD is a drug discovery approach that screens small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org These initial hits then serve as starting points for the development of more potent and selective drug candidates through chemical elaboration. acs.org The pyrazole scaffold is favored in such campaigns due to its metabolic stability and its ability to form key interactions with biological targets. nih.gov Numerous successful FBDD campaigns have started with pyrazole-containing fragments, leading to the development of potent inhibitors for various targets, such as ketohexokinase. researchgate.net Therefore, while 2-(3-Pyrazolyl)ethanamine itself is more of a pharmacological tool, its pyrazole core represents a valuable building block in the context of FBDD. researchgate.net

Table 1: The Pyrazole Scaffold in Drug Discovery

| Feature | Description | Relevance to FBDD |

|---|---|---|

| Structure | A five-membered aromatic ring with two adjacent nitrogen atoms. | A common and versatile core structure in fragment libraries. |

| Properties | Metabolically stable and capable of forming various non-covalent interactions. | Desirable characteristics for developing drug candidates with good pharmacokinetic properties. |

| "Privileged Scaffold" | Frequently found in a wide range of biologically active molecules and approved drugs. nih.gov | Indicates a high probability of finding hits when screening pyrazole-containing fragments. |

| Examples in FBDD | Pyrazole hits have been optimized into potent inhibitors for targets like ketohexokinase and PDK1. researchgate.netnih.gov | Demonstrates the practical success of using this scaffold in drug discovery campaigns. |

Investigating Ligand-Receptor Interactions and Complex Biological Systems at a Molecular Level

2-(3-Pyrazolyl)ethanamine dihydrochloride is a key pharmacological tool for investigating ligand-receptor interactions at the histamine H2 receptor. As a selective agonist, it mimics the action of the endogenous ligand, histamine, allowing for detailed study of the receptor's activation and signaling mechanisms. By comparing the effects of betazole with other H1, H2, and H3 receptor agonists and antagonists, researchers can dissect the specific contributions of the H2 receptor to cellular and physiological responses. nih.gov

Studies using this compound have been instrumental in characterizing the pharmacological profile of the H2 receptor. For example, it has been used in competitive binding assays and functional studies to determine the potency and efficacy of new H2 receptor antagonists. frontiersin.org Such research is fundamental to understanding the structure-activity relationships of ligands that bind to this receptor, which in turn guides the design of new therapeutic agents. The use of betazole in various experimental models, from isolated cells to whole organisms, has provided valuable insights into how H2 receptor activation translates into complex physiological effects, such as the regulation of gastric acid. nih.gov

Contribution to Understanding Fundamental Biological Mechanisms

The primary contribution of 2-(3-Pyrazolyl)ethanamine dihydrochloride to the understanding of fundamental biological mechanisms lies in its role in elucidating the process of gastric acid secretion. As a selective histamine H2 receptor agonist, it has been widely used to stimulate the secretion of stomach acid in both research and clinical settings. frontiersin.org This has allowed scientists to study the cellular and molecular cascade that follows H2 receptor activation in parietal cells, leading to the pumping of protons into the gastric lumen.

Research employing this compound has helped to confirm that the H2 receptor is a key regulator of acid secretion and has been used to probe the efficacy of H2 receptor antagonists like cimetidine (B194882) and nizatidine. frontiersin.org These studies were foundational in establishing the therapeutic principle of blocking H2 receptors to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD). Furthermore, its use has extended to investigating other potential roles of the H2 receptor, including its involvement in the central nervous system and its potential as a therapeutic target for conditions like schizophrenia. nih.gov

Future Research Trajectories and Innovations

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The future development of compounds related to 2-(3-Pyrazolyl)ethanamine hinges on the rational design of new analogues with precisely tailored pharmacological effects. The synthesis of pyrazole (B372694) derivatives is versatile, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method that allows for extensive substitution and modification. mdpi.comnih.gov Future research will focus on systematically altering the core structure to modulate receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Key synthetic strategies will involve:

Ring Substitution: Introducing various substituents (e.g., alkyl, aryl, halogen groups) at different positions on the pyrazole ring to alter its electronic and steric properties. This can fine-tune the interaction with the target receptor's binding pocket.

Side-Chain Modification: Modifying the length, rigidity, and functional groups of the ethanamine side chain to optimize binding kinetics and selectivity across different histamine (B1213489) receptor subtypes.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—chemical groups with similar physical or chemical properties—to improve potency and pharmacokinetic properties. For example, the pyrazole ring itself could be replaced by other five-membered heterocycles to explore novel structure-activity relationships (SAR). researchgate.net

These rational design approaches aim to create a new generation of analogues with enhanced therapeutic potential.

| Modification Strategy | Structural Locus | Potential Substituents/Changes | Desired Pharmacological Outcome |

|---|---|---|---|

| Ring Substitution | Pyrazole Ring (Positions 1, 4, 5) | Methyl, Phenyl, Halogens (F, Cl, Br) | Enhanced selectivity for H2 vs. other histamine receptors; Modulated agonist/antagonist activity. |

| Side-Chain Modification | Ethanamine Moiety | Altering chain length (e.g., propanamine); Introducing cyclic constraints. | Improved binding affinity and kinetics; Altered tissue distribution. |

| Bioisosteric Replacement | Pyrazole Core / Amine Group | Imidazole (B134444), Triazole; Guanidine, Amidine. | Novel receptor interactions; Improved metabolic stability. |

Deeper Mechanistic Elucidation of Biological Actions and Target Engagement